molecular formula C25H24FNO5 B583301 8-Hydroxy Pitavastatin CAS No. 224320-09-6

8-Hydroxy Pitavastatin

Katalognummer B583301
CAS-Nummer: 224320-09-6
Molekulargewicht: 437.467
InChI-Schlüssel: XWHCMMKZXJAJMB-NDZBKKTDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Hydroxy Pitavastatin is a chemical compound that belongs to the class of statins, which are commonly used drugs for treating hypercholesterolemia. It is a derivative of pitavastatin, which is a potent inhibitor of HMG-CoA reductase, an enzyme that plays a crucial role in cholesterol biosynthesis. 8-Hydroxy Pitavastatin has been synthesized using various methods, and its potential as a therapeutic agent has been investigated in several scientific studies.

Wissenschaftliche Forschungsanwendungen

  • Pharmacokinetics and Variant Alleles : A study by Chung et al. (2005) characterized the effects of organic anion transporting polypeptide 1B1 (OATP1B1) alleles on the pharmacokinetics of pitavastatin in healthy volunteers, highlighting its potency as a 3‐hydroxy‐3‐methylglutaryl–coenzyme A reductase inhibitor (Chung et al., 2005).

  • Efficacy and Safety Compared to Pravastatin : Saito et al. (2002) conducted a randomized, double-blind trial comparing the efficacy and safety of pitavastatin with pravastatin in patients with primary hypercholesterolemia. The study found pitavastatin to be more effective than pravastatin in reducing LDL cholesterol and was well-tolerated (Saito et al., 2002).

  • Pleiotropic Effects : A review by Davignon (2011) discusses the pleiotropic effects of pitavastatin, including its impact on endothelial function, vascular inflammation, oxidative stress, and thrombosis, which may contribute to reducing cardiovascular morbidity and mortality beyond LDL-C reduction (Davignon, 2011).

  • Pharmacological Features and Clinical Effects : Yamazaki et al. (2004) examined the pharmacological and pharmacokinetic features of pitavastatin, noting its selective distribution to the liver, minimal metabolic modification, and prolonged plasma half-life, indicating its superior lipid-improving effects (Yamazaki et al., 2004).

  • Activation of Endothelial Nitric Oxide Synthase : A study by Wang et al. (2005) found that low doses of pitavastatin activate endothelial nitric oxide synthase through the PI3K-AKT pathway in endothelial cells, suggesting a mechanism by which pitavastatin contributes to endothelial function (Wang et al., 2005).

  • Metabolic Fate and Drug-Metabolizing Systems : Fujino et al. (2011) explored the metabolic fate of pitavastatin, emphasizing that it does not affect drug-metabolizing systems, suggesting a lower risk of drug interactions (Fujino et al., 2011).

Eigenschaften

IUPAC Name

(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-8-hydroxyquinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO5/c26-16-8-6-14(7-9-16)23-19-2-1-3-21(30)25(19)27-24(15-4-5-15)20(23)11-10-17(28)12-18(29)13-22(31)32/h1-3,6-11,15,17-18,28-30H,4-5,12-13H2,(H,31,32)/b11-10+/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHCMMKZXJAJMB-NDZBKKTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=C3C=CC=C(C3=N2)O)C4=CC=C(C=C4)F)C=CC(CC(CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=C(C(=C3C=CC=C(C3=N2)O)C4=CC=C(C=C4)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

224320-09-6
Record name (3R,5S,6E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)-8-hydroxy-3-quinolinyl)-3,5-dihydroxy-6-heptenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224320096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,5S,6E)-7-(2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-8-HYDROXY-3-QUINOLINYL)-3,5-DIHYDROXY-6-HEPTENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW7V5ZBK9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.